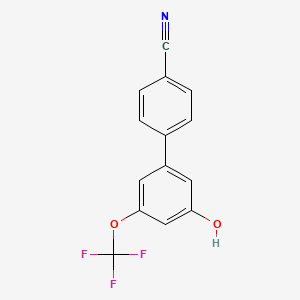
5-(4-Methylphenyl)-3-trifluoromethylphenol, 95%
Übersicht
Beschreibung
5-(4-Methylphenyl)-3-trifluoromethylphenol (95%) is a chemical compound belonging to the class of phenolic compounds. It is also known as 4-Methylphenyl-3-trifluoromethylphenol or 4-Methyl-3-trifluoromethylphenol. This compound is commonly used in laboratory experiments and research due to its wide range of applications. It is a colorless liquid with a sharp, pungent odor and is soluble in most organic solvents.
Wirkmechanismus
The mechanism of action of 5-(4-Methylphenyl)-3-trifluoromethylphenol (95%) is not fully understood. However, it is believed to act as a catalyst in the synthesis of organic compounds, as well as a reagent in the synthesis of pharmaceuticals and agrochemicals.
Biochemical and Physiological Effects
5-(4-Methylphenyl)-3-trifluoromethylphenol (95%) is not known to have any adverse biochemical or physiological effects. It is generally regarded as safe for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-(4-Methylphenyl)-3-trifluoromethylphenol (95%) in laboratory experiments is its high purity and reactivity. It is also relatively easy to obtain and store. The main limitation of using this compound is its pungent odor, which can be irritating to some people.
Zukünftige Richtungen
The future directions for 5-(4-Methylphenyl)-3-trifluoromethylphenol (95%) include further research into its mechanism of action and potential applications. Additionally, research should be conducted into the potential toxicity of this compound and the safety of its use in laboratory experiments. Further research should also be conducted into the synthesis of new compounds using this compound as a starting material. Finally, research should be conducted into the potential use of this compound as a catalyst in the synthesis of organic compounds.
Synthesemethoden
5-(4-Methylphenyl)-3-trifluoromethylphenol (95%) is synthesized by reacting 4-Methylphenol with trifluoroacetic anhydride in an acidic medium. The reaction is carried out at room temperature and the product is purified by recrystallization. The yield of the reaction is typically around 95%.
Wissenschaftliche Forschungsanwendungen
5-(4-Methylphenyl)-3-trifluoromethylphenol (95%) has a wide range of scientific applications. It is used in the synthesis of various organic compounds, such as amides, esters, and ethers. It is also used in the synthesis of pharmaceuticals and agrochemicals. Furthermore, it is used as an intermediate in the synthesis of a wide range of compounds, including dyes, pigments, and surfactants.
Eigenschaften
IUPAC Name |
3-(4-methylphenyl)-5-(trifluoromethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O/c1-9-2-4-10(5-3-9)11-6-12(14(15,16)17)8-13(18)7-11/h2-8,18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOMDBKLZDENAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC(=C2)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686501 | |
| Record name | 4'-Methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261889-07-9 | |
| Record name | [1,1′-Biphenyl]-3-ol, 4′-methyl-5-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261889-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















